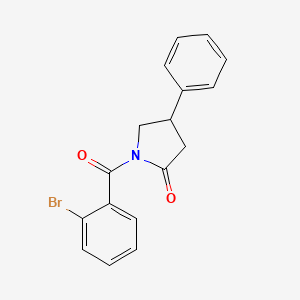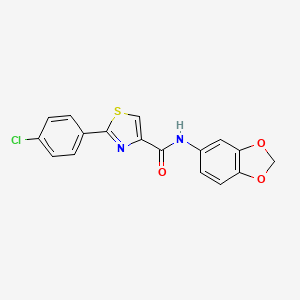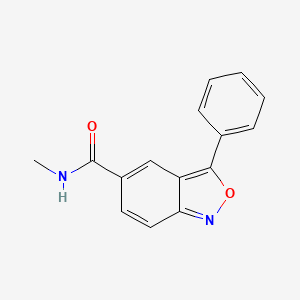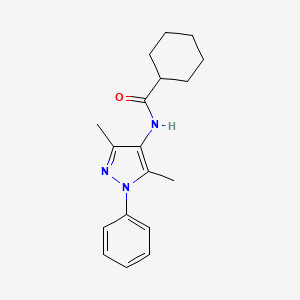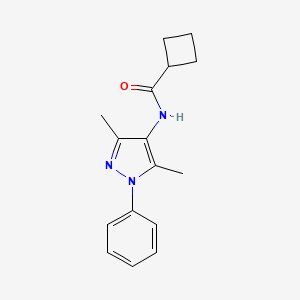![molecular formula C14H14BrNO3 B7456924 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using a specific method, which will be discussed in The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will also be explored.
作用機序
The mechanism of action of 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine is not fully understood. However, it has been proposed that the compound inhibits the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The compound also inhibits the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. These effects suggest that the compound has potential anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine in lab experiments include its high yield of synthesis, stability, and potential applications in the field of medicine. However, the limitations of using the compound include its low solubility in water and limited studies on its toxicity and side effects.
将来の方向性
There are several future directions for research on 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine. One possible direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the compound's toxicity and side effects to ensure its safety for use in medicine.
In conclusion, 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent and ensure its safety for use in medicine.
合成法
The synthesis of 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine involves the reaction of 5-bromo-3-methylbenzofuran-2-carbonyl chloride with morpholine in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is then purified using column chromatography or recrystallization to obtain a white solid with a high yield.
科学的研究の応用
4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted by Liu et al., the compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. showed that the compound had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
特性
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-9-11-8-10(15)2-3-12(11)19-13(9)14(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWCPTXUICYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)


